(6S)-6-(4-Bromophenyl)-4-ethylmorpholin-3-one
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Overview
Description
(6S)-6-(4-Bromophenyl)-4-ethylmorpholin-3-one is a chemical compound that belongs to the class of morpholinones It is characterized by the presence of a bromophenyl group attached to the morpholine ring, which imparts unique chemical and physical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-(4-Bromophenyl)-4-ethylmorpholin-3-one typically involves the reaction of 4-bromobenzaldehyde with ethylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the desired morpholinone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like para-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(6S)-6-(4-Bromophenyl)-4-ethylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles under reflux conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted morpholinones depending on the nucleophile used.
Scientific Research Applications
(6S)-6-(4-Bromophenyl)-4-ethylmorpholin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (6S)-6-(4-Bromophenyl)-4-ethylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, depending on the context of its application. For instance, in medicinal chemistry, it may inhibit enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
6-Aminoisoquinoline Compounds: These compounds share structural similarities with (6S)-6-(4-Bromophenyl)-4-ethylmorpholin-3-one and are known for their kinase inhibition properties.
Tetracyclic Compounds: These compounds also exhibit biological activities similar to this compound, particularly in the context of anticancer research.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
CAS No. |
920798-38-5 |
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Molecular Formula |
C12H14BrNO2 |
Molecular Weight |
284.15 g/mol |
IUPAC Name |
(6S)-6-(4-bromophenyl)-4-ethylmorpholin-3-one |
InChI |
InChI=1S/C12H14BrNO2/c1-2-14-7-11(16-8-12(14)15)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8H2,1H3/t11-/m1/s1 |
InChI Key |
BIQLQZMIWPICCP-LLVKDONJSA-N |
Isomeric SMILES |
CCN1C[C@@H](OCC1=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CCN1CC(OCC1=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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